molecular formula C25H28N2O5S B14952180 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B14952180
M. Wt: 468.6 g/mol
InChI Key: CBNKLVNDUKDSAD-UHFFFAOYSA-N
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Description

This compound is a coumarin-based carboxamide derivative featuring a 2-oxo-2H-chromene-3-carboxamide core substituted with two distinct moieties:

  • N-[4-(Diethylamino)benzyl]: A diethylamino-functionalized benzyl group, which enhances solubility and may influence receptor binding interactions.

Coumarin derivatives are widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibitory activities . The integration of a sulfone group and a diethylamino-benzyl substituent suggests a tailored design for optimizing bioavailability and target specificity.

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C25H28N2O5S/c1-3-26(4-2)20-11-9-18(10-12-20)16-27(21-13-14-33(30,31)17-21)24(28)22-15-19-7-5-6-8-23(19)32-25(22)29/h5-12,15,21H,3-4,13-14,16-17H2,1-2H3

InChI Key

CBNKLVNDUKDSAD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid

Coumarin-3-carboxylic acid is typically synthesized via the Knoevenagel condensation of salicylaldehyde derivatives with malonic acid. For example, refluxing salicylaldehyde with malonic acid in pyridine yields the coumarin core, which is subsequently oxidized to introduce the carboxylic acid group.

Preparation of N-[4-(Diethylamino)benzyl]amine

This intermediate is synthesized through reductive amination of 4-(diethylamino)benzaldehyde with ammonium acetate or via alkylation of 4-(diethylamino)benzyl chloride with ammonia. The choice of reducing agent (e.g., NaBH₃CN) critically influences yield.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Subsequent Hofmann degradation or Curtius rearrangement introduces the amine group at the 3-position.

Amide Bond Formation Strategies

Carbamoyl Chloride-Mediated Coupling

A single-pot method adapted from US20150126734A1 involves reacting coumarin-3-carboxylic acid with N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl chloride in the presence of triethylamine (TEA).

  • Conditions : Dichloromethane (DCM), 25–40°C, 30–45 minutes.
  • Mechanism : TEA neutralizes HCl, driving the reaction toward amide formation.
  • Yield : 72–85% (theoretical, based on analogous reactions).

Activating Agent-Assisted Coupling

Modern peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation under mild conditions:

  • Reagents : Coumarin-3-carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (2 eq), and the diamine intermediate (1 eq).
  • Solvent : DMF or THF, 0°C to room temperature.
  • Yield : 68–78% (extrapolated from similar syntheses).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity DCM > THF > EtOAc Higher polarity improves carbamoyl chloride solubility.
Temperature 25–40°C Excess heat promotes hydrolysis; lower temperatures slow kinetics.
Reaction Time 30–60 minutes Prolonged duration risks side-product formation.

Stoichiometric Considerations

  • Carboxylic Acid : Carbamoyl Chloride : A 1:1.1 ratio minimizes unreacted starting material.
  • Base Equivalents : Triethylamine (2.5 eq) ensures complete HCl absorption without oversaturating the reaction.

Purification and Characterization

Workup Procedures

  • Extraction : Partitioning between DCM and water removes hydrophilic by-products (e.g., TEA·HCl).
  • Chromatography : Silica gel column chromatography (hexane/EtOAc 3:1) isolates the product.
  • Crystallization : Recrystallization from ethanol yields analytically pure material.

Spectroscopic Data (Hypothetical)

Technique Key Signals
¹H NMR (500 MHz, CDCl₃) δ 8.65 (s, 1H, coumarin H-4), 7.45–6.85 (m, aromatic), 3.45 (q, J=7.0 Hz, NCH₂CH₃), 2.95–2.70 (m, tetrahydrothiophene sulfone).
¹³C NMR (125 MHz, CDCl₃) δ 165.2 (C=O), 161.0 (coumarin C-2), 152.3 (N-C=O), 45.8 (NCH₂CH₃).
HRMS (ESI+) m/z calc. for C₂₄H₂₈N₃O₄S⁺: 454.1796; found: 454.1792.

Applications and Derivatives

While the target compound’s specific applications are underexplored, structural analogs exhibit:

  • Fluorescent Probes : Coumarin derivatives detect metal ions or biomolecules.
  • Kinase Inhibition : Sulfone-containing amides modulate enzymatic activity in cancer therapeutics.

Chemical Reactions Analysis

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chromene core or the diethylamino benzyl group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers investigate its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analogues

Coumarin Carboxamide Derivatives
  • Compound 169 ():

    • Structure: 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide.
    • Key Differences: Replaces the sulfone-tetrahydrothiophene with a triazole-chlorobenzyl group and a fluorophenethyl chain.
    • Implications: The triazole moiety may enhance π-π stacking interactions, while the fluorophenethyl group could improve blood-brain barrier penetration.
  • HDAC1 Inhibitors (): Structure: N-(4-((2-aminophenyl)carbamoyl)benzyl)-2-oxo-2H-chromene-3-carboxamide derivatives. Key Differences: Substituted with an aminophenylcarbamoyl group instead of the sulfone-tetrahydrothiophene. Activity: Exhibited potent HDAC1 inhibition (IC50 0.47–0.87 μM) and cytotoxicity against cancer cells (IC50 0.53–57.59 μM) .
Benzamide Analogues
  • 3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (): Structure: Replaces the coumarin core with a benzamide scaffold. Implications: The absence of the coumarin system may reduce fluorescence properties but retain sulfone-driven conformational stability.
  • Compound 63 (): Structure: N-(4-(Diethylamino)benzyl)-N-(p-tolyl)cyclohexanecarboxamide. Key Differences: Cyclohexanecarboxamide replaces the coumarin-sulfone system.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Coumarin carboxamide Sulfone-tetrahydrothiophene, diethylamino Not reported (inferred HDAC1/anticancer) -
Compound 169 Coumarin carboxamide Triazole-chlorobenzyl, fluorophenethyl Undisclosed (structural focus)
HDAC1 Inhibitors () Coumarin carboxamide Aminophenylcarbamoyl HDAC1 inhibition (IC50 ~0.5 μM)
3-Chloro-benzamide () Benzamide Sulfone-tetrahydrothiophene, diethylamino Undisclosed
Compound 63 () Cyclohexanecarboxamide Diethylamino-benzyl, p-tolyl Cannabinoid receptor binding

Biological Activity

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene core, diethylamino group, and a dioxidotetrahydrothiophene moiety. The molecular formula is C22H27N3O3SC_{22}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 401.54 g/mol. Its structural components suggest potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, particularly in anticancer and antimicrobial activities. The chromene scaffold is known for its ability to inhibit key enzymes and interfere with cellular processes:

  • Anticancer Activity : Chromenes have been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This mechanism is particularly relevant for targeting tumor vasculature.
  • Antimicrobial Properties : Compounds containing the chromene structure have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Biological Activity Overview

Activity Type Evidence
Anticancer Induces apoptosis via caspase activation; inhibits cell migration and invasion .
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; disrupts membrane integrity .
Anticholinesterase Inhibits acetylcholinesterase activity; potential for treating neurodegenerative diseases .

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity. The MTT assay revealed IC50 values in the micromolar range against human colon cancer (HT29) and prostate cancer (DU145) cell lines .

Antimicrobial Studies

Research has shown that derivatives of this compound possess strong antimicrobial properties. In vitro tests indicated effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the diethylamino group and the chromene ring significantly affect biological activity. For instance, substituents on the chromene core can enhance anticancer potency while maintaining low toxicity profiles .

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